molecular formula C13H6Cl2F3NO B8608327 2-Chloro-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde CAS No. 161949-80-0

2-Chloro-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde

Cat. No. B8608327
M. Wt: 320.09 g/mol
InChI Key: ZQIDNUSXILJDHV-UHFFFAOYSA-N
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Patent
US05783522

Procedure details

6.99 g (15.1 mmol) of 3-chloro-2-(4-chloro-3-dibromomethylphenyl)-5-trifluoromethylpyridine in 100 ml of 96% strength sulfuric acid were stirred at 100° C. for one hour during which a vigorous stream of nitrogen was passed through the reaction mixture. The mixture was cooled and then poured into ice-water. The solid product was separated off, washed with water and dried under reduced pressure. Yield: 4.2 g (87%) of colorless crystals of melting point 94° C.
Name
3-chloro-2-(4-chloro-3-dibromomethylphenyl)-5-trifluoromethylpyridine
Quantity
6.99 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([C:12]2[CH:17]=[CH:16][C:15]([Cl:18])=[C:14]([CH:19](Br)Br)[CH:13]=2)=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.S(=O)(=O)(O)[OH:23]>>[Cl:1][C:2]1[C:3]([C:12]2[CH:17]=[CH:16][C:15]([Cl:18])=[C:14]([CH:19]=[O:23])[CH:13]=2)=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1

Inputs

Step One
Name
3-chloro-2-(4-chloro-3-dibromomethylphenyl)-5-trifluoromethylpyridine
Quantity
6.99 g
Type
reactant
Smiles
ClC=1C(=NC=C(C1)C(F)(F)F)C1=CC(=C(C=C1)Cl)C(Br)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
The solid product was separated off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
Smiles
ClC=1C(=NC=C(C1)C(F)(F)F)C1=CC(=C(C=C1)Cl)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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